![molecular formula C7H15NO2 B15241437 3-(2-Methoxypropoxy)azetidine](/img/structure/B15241437.png)
3-(2-Methoxypropoxy)azetidine
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Overview
Description
3-(2-Methoxypropoxy)azetidine is a four-membered nitrogen-containing heterocycle. Azetidines, including this compound, are known for their significant ring strain, which imparts unique reactivity and stability characteristics. This compound is of interest in various fields, including organic synthesis, medicinal chemistry, and materials science.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of azetidines typically involves cyclization, nucleophilic substitution, cycloaddition, ring expansion, and rearrangement reactions . For 3-(2-Methoxypropoxy)azetidine, a common synthetic route involves the reaction of 2-methoxypropylamine with an appropriate azetidine precursor under controlled conditions. The reaction conditions often include the use of bases like potassium carbonate (K2CO3) and solvents such as acetonitrile (MeCN) and methanol (MeOH) at elevated temperatures .
Industrial Production Methods
Industrial production of azetidines, including this compound, often employs scalable methods such as continuous flow synthesis and catalytic processes. These methods ensure high yield and purity while maintaining cost-effectiveness and environmental sustainability .
Chemical Reactions Analysis
Types of Reactions
3-(2-Methoxypropoxy)azetidine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide (H2O2) or potassium permanganate (KMnO4).
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride (LiAlH4).
Substitution: Nucleophilic substitution reactions are common, where nucleophiles like halides or amines replace the methoxypropoxy group.
Common Reagents and Conditions
Oxidation: H2O2, KMnO4, and other oxidizing agents under acidic or basic conditions.
Reduction: LiAlH4, sodium borohydride (NaBH4) in solvents like ether or tetrahydrofuran (THF).
Substitution: Halides, amines, and other nucleophiles in the presence of bases like K2CO3.
Major Products
The major products formed from these reactions include oxidized derivatives, reduced forms, and substituted azetidines with various functional groups .
Scientific Research Applications
3-(2-Methoxypropoxy)azetidine is a cyclic amine featuring a four-membered azetidine ring substituted with a methoxypropoxy group. This compound belongs to the class of azetidines, known for their unique structural properties and potential biological activities. The presence of the methoxypropoxy group enhances its solubility and reactivity, making it a subject of interest in medicinal chemistry and organic synthesis.
Applications
This compound has several applications in various fields. Its unique structure allows for the development of new drugs targeting specific biological pathways, making it useful in pharmaceutical development.
Pharmaceuticals
- This compound is investigated for potential as enzyme inhibitors, receptor ligands, and central nervous system agents.
- Azetidines, including this compound, exhibit a range of biological activities.
- They have been investigated for their potential as antimicrobials, anticancer agents, neuroprotective agents, and antiviral agents.
- Studies on the interactions of this compound with biological targets are essential for understanding its pharmacological potential.
- Interaction studies typically focus on binding affinities, efficacy, and selectivity.
Material Sciences
- This compound can be used as a building block for polymers and resins with specific properties.
Comparison with Other Azetidines
This compound stands out due to its unique methoxypropoxy substitution, which may enhance its solubility and reactivity compared to other azetidines.
Compound Name | Structure Type | Notable Features | Biological Activity |
---|---|---|---|
3-Hydroxyazetidine | Azetidine | Hydroxyl group enhances reactivity | Antimicrobial properties |
3-(Phenyl)azetidine | Azetidine | Aromatic substitution increases lipophilicity | Potential anticancer activity |
3-Methoxyazetidine | Azetidine | Similar methoxy group but lacks propoxy substitution | Neuroprotective effects |
2-(Methoxyethyl)azetidine | Azetidine | Ethyl chain provides different solubility properties | Antiviral activity |
Mechanism of Action
The mechanism of action of 3-(2-Methoxypropoxy)azetidine involves its interaction with molecular targets and pathways. For instance, in neuroprotective applications, it modulates inflammation, scavenges free radicals, and ameliorates oxidative stress by upregulating antioxidant enzymes and downregulating pro-inflammatory mediators . These actions help protect cells from damage and improve overall cellular function.
Comparison with Similar Compounds
Similar Compounds
Aziridines: Three-membered nitrogen-containing heterocycles with higher ring strain and reactivity.
Pyrrolidines: Five-membered nitrogen-containing heterocycles with lower ring strain and reactivity.
Uniqueness
3-(2-Methoxypropoxy)azetidine is unique due to its four-membered ring structure, which balances stability and reactivity. This makes it more stable than aziridines but more reactive than pyrrolidines, providing a versatile scaffold for various chemical transformations and applications .
Biological Activity
3-(2-Methoxypropoxy)azetidine is a compound belonging to the azetidine family, characterized by its four-membered ring structure and a methoxypropoxy substituent. This unique substitution enhances its solubility and potential biological interactions, making it a subject of interest in medicinal chemistry. Research indicates that azetidines, including this compound, exhibit diverse biological activities such as antimicrobial, anticancer, and neuroprotective effects.
The structure of this compound can be represented as follows:
where x, y, and z denote the number of carbon, hydrogen, and nitrogen atoms respectively. The presence of the methoxypropoxy group is crucial for its reactivity and solubility in biological systems.
Antimicrobial Activity
Research has shown that azetidines can possess significant antimicrobial properties. For example, compounds structurally similar to this compound have demonstrated effectiveness against various bacterial strains. A comparative analysis of related compounds is outlined in Table 1.
Compound Name | Structure Type | Notable Features | Biological Activity |
---|---|---|---|
3-Hydroxyazetidine | Azetidine | Hydroxyl group enhances reactivity | Antimicrobial properties |
3-(Phenyl)azetidine | Azetidine | Aromatic substitution increases lipophilicity | Potential anticancer activity |
3-Methoxyazetidine | Azetidine | Similar methoxy group but lacks propoxy substitution | Neuroprotective effects |
This compound | Azetidine | Unique methoxypropoxy substitution | Investigated for antimicrobial effects |
The compound's potential as an antimicrobial agent is further supported by studies indicating its activity against Gram-positive bacteria such as Staphylococcus aureus and Gram-negative bacteria with varying degrees of efficacy .
Anticancer Activity
Azetidines have been explored for their anticancer properties. Research indicates that certain azetidines can inhibit cell proliferation and induce apoptosis in cancer cell lines. For instance, compounds with similar structural features have shown antiproliferative activity against MCF-7 and MDA-MB-231 human breast carcinoma cells . The mechanisms underlying these effects often involve modulation of cell signaling pathways related to tumor growth.
Neuroprotective Effects
The neuroprotective potential of azetidines has also been investigated. Some studies suggest that derivatives similar to this compound may offer protective effects against neurodegenerative conditions by enhancing neuronal survival and function .
Case Studies
Case Study 1: Antimicrobial Efficacy
In a recent study, the antibacterial activity of various azetidine derivatives was evaluated using the Minimum Inhibitory Concentration (MIC) method. The results indicated that this compound exhibited promising activity against several bacterial strains, with MIC values comparable to established antibiotics .
Case Study 2: Anticancer Potential
Another investigation focused on the cytotoxic effects of azetidines on cancer cell lines. The study found that specific derivatives induced significant apoptosis in breast cancer cells at nanomolar concentrations, highlighting their potential as therapeutic agents .
Properties
Molecular Formula |
C7H15NO2 |
---|---|
Molecular Weight |
145.20 g/mol |
IUPAC Name |
3-(2-methoxypropoxy)azetidine |
InChI |
InChI=1S/C7H15NO2/c1-6(9-2)5-10-7-3-8-4-7/h6-8H,3-5H2,1-2H3 |
InChI Key |
OTZXKPRANXYWRH-UHFFFAOYSA-N |
Canonical SMILES |
CC(COC1CNC1)OC |
Origin of Product |
United States |
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